8-Fluoro-5-oxa-2-azaspiro[3.4]octane
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Overview
Description
8-Fluoro-5-oxa-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom, an oxygen atom, and a nitrogen atom within its spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Fluoro-5-oxa-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-oxa-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and spirocyclic structure contribute to its binding affinity and specificity for certain receptors or enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride: A similar compound with a different fluorine position and hydrochloride salt form.
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate: Another related compound with an ethyl ester functional group.
2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane: A derivative with a Boc-protected amine group.
Uniqueness
8-Fluoro-5-oxa-2-azaspiro[3.4]octane is unique due to its specific fluorine position and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10FNO |
---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
8-fluoro-5-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H10FNO/c7-5-1-2-9-6(5)3-8-4-6/h5,8H,1-4H2 |
InChI Key |
RHPCRFLDZNLFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1F)CNC2 |
Origin of Product |
United States |
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